NSC745887

Description

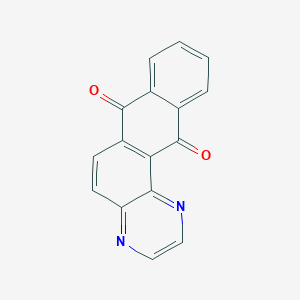

Structure

3D Structure

Properties

IUPAC Name |

naphtho[3,2-f]quinoxaline-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLSEJAACVWJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54490-26-5 | |

| Record name | Naphtho(3,2-f)quinoxaline-7,12-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054490265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPHTHO(3,2-F)QUINOXALINE-7,12-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9DZV2DT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of NSC745887: A Technical Guide

For Immediate Release

Taipei, Taiwan - The small molecule NSC745887 has demonstrated significant potential as a therapeutic agent against glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. A comprehensive analysis of its mechanism of action reveals a multi-pronged attack on cancer cells, primarily through the induction of DNA damage, cell cycle arrest, and apoptosis, with a key role in the suppression of the Decoy Receptor 3 (DcR3) signaling pathway. This in-depth guide provides a technical overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Potent Cytotoxicity Against Glioblastoma Cells

NSC745887 exhibits potent cytotoxic effects on human glioblastoma cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for the U118MG and U87MG glioblastoma cell lines.

| Cell Line | 24 hours | 48 hours | 72 hours |

| U118MG | ~10 µM | < 10 µM | < 10 µM |

| U87MG | > 10 µM | ~10 µM | < 10 µM |

| Table 1: Estimated IC50 values of NSC745887 in U118MG and U87MG glioblastoma cell lines at different time points, derived from cell viability assays.[1] |

Induction of DNA Damage and Cell Cycle Arrest

A primary mechanism of NSC745887 is the induction of DNA damage. Treatment with NSC745887 leads to an increased expression of γH2AX, a marker of DNA double-strand breaks, and results in DNA fragmentation.[2] This DNA damage response triggers a cascade of signaling events that ultimately halt the cell cycle at the G2/M phase, preventing the cancer cells from progressing through mitosis and proliferation.[2][3]

The G2/M arrest is mediated by the modulation of key cell cycle regulatory proteins. NSC745887 treatment has been shown to affect the ATM/ATR and CHK1/CHK2 pathways, which are critical for sensing DNA damage and initiating cell cycle checkpoints.[4] Specifically, in U87MG cells, NSC745887 leads to the suppression of CDC25c and cyclin B1, as well as the phosphorylation of CDC2, all of which are crucial for the G2/M transition.[4]

Activation of Apoptotic Pathways

NSC745887 effectively induces apoptosis, or programmed cell death, in glioblastoma cells through both the intrinsic and extrinsic pathways.

Intrinsic Apoptotic Pathway

The DNA damage instigated by NSC745887 activates the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins and the activation of caspases. The treatment leads to the activation of caspase-9 and caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in apoptosis.[2][3]

Extrinsic Apoptotic Pathway and Suppression of DcR3

A significant aspect of NSC745887's mechanism is its ability to suppress Decoy Receptor 3 (DcR3). DcR3 is a protein often overexpressed in tumors that acts as a decoy receptor for Fas Ligand (FasL), thereby inhibiting FasL-mediated apoptosis. By downregulating DcR3, NSC745887 allows for the proper interaction between FasL and its receptor Fas, triggering the extrinsic apoptotic pathway.[2][3] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.

References

NSC745887: A Dual Inhibitor of Topoisomerase and Decoy Receptor 3 for Glioblastoma Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC745887, a naphtho[2,3-f]quinoxaline-7,12-dione, has emerged as a promising small molecule with potent anti-cancer properties, particularly against glioblastoma multiforme (GBM). This compound uniquely combines two distinct mechanisms of action: the inhibition of DNA topoisomerase and the suppression of Decoy Receptor 3 (DcR3) signaling. By trapping the DNA-topoisomerase cleavage complex, NSC745887 induces significant DNA damage, leading to cell cycle arrest and apoptosis. Concurrently, its inhibition of DcR3, a receptor often overexpressed in tumors, further sensitizes cancer cells to apoptotic signals. This technical guide provides a comprehensive overview of NSC745887, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates.

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, necessitating the development of novel therapeutic agents with multifaceted mechanisms of action. NSC745887 has been identified as a promising candidate that effectively inhibits the proliferation of various cancers, with a pronounced effect on GBM cell lines.[1][2][3] Its dual-action capability of targeting both DNA replication and a key cell survival pathway makes it a subject of significant interest for further preclinical and clinical investigation.

The primary mode of action of NSC745887 involves the trapping of the covalent complex between DNA and topoisomerase enzymes.[1][2][3] Topoisomerases are essential for resolving DNA topological problems during replication, transcription, and recombination.[4][5] By stabilizing the cleavage complex, NSC745887 prevents the re-ligation of the DNA backbone, leading to an accumulation of DNA strand breaks. This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[1]

In addition to its role as a topoisomerase inhibitor, NSC745887 also functions as an inhibitor of Decoy Receptor 3 (DcR3).[1][2] DcR3 is a soluble receptor of the tumor necrosis factor receptor (TNFR) superfamily that can bind to Fas Ligand (FasL), LIGHT, and TL1A, thereby neutralizing their pro-apoptotic and immunomodulatory functions.[6] By inhibiting DcR3, NSC745887 may restore the sensitivity of cancer cells to FasL-mediated apoptosis.

This guide will delve into the quantitative aspects of NSC745887's activity, the experimental methodologies used to characterize it, and the signaling pathways it perturbs.

Quantitative Data

While specific IC50 values for the direct inhibition of purified topoisomerase I and II by NSC745887 are not available in the reviewed literature, extensive data exists on its cytotoxic and pro-apoptotic effects on glioblastoma cell lines.

Table 1: Cytotoxicity of NSC745887 on Glioblastoma Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Method |

| U118MG | 48 hours | ~10 | MTT Assay[2][7] |

| U87MG | 72 hours | ~10 | MTT Assay[2][7] |

Table 2: Effect of NSC745887 on Cell Cycle Distribution in Glioblastoma Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration (hours) | % of Cells in G2/M Phase (Approx.) | Method |

| U118MG | 10 | 24 | Increased | Flow Cytometry (Propidium Iodide Staining)[1] |

| U87MG | 10 | 48 | Increased | Flow Cytometry (Propidium Iodide Staining)[1] |

Table 3: Effect of NSC745887 on Apoptosis-Related Markers in Glioblastoma Cell Lines (U118MG and U87MG) after 24-hour treatment

| Marker | Concentration (µM) | Change in Expression | Method |

| Cleaved Caspase-3 | 10, 15 | Increased | Western Blot[1] |

| Cleaved Caspase-8 | 10, 15 | Increased | Western Blot[1] |

| Cleaved Caspase-9 | 10, 15 | Increased | Western Blot[1] |

| Cleaved PARP | 10, 15 | Increased | Western Blot[1] |

| γH2AX | 10, 15 | Increased | Western Blot[1] |

| DcR3 | 10, 15 | Decreased | Western Blot[1] |

| Ki-67 | Not specified | Decreased | Western Blot[1][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of NSC745887.

Topoisomerase Inhibition Assays

While specific protocols for NSC745887 are not detailed in the provided literature, the following are standard methods for assessing topoisomerase inhibition.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

-

Inhibitor Addition: Add varying concentrations of NSC745887 to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose (B213101) gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form.

This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase II assay buffer, ATP, and purified human topoisomerase II enzyme.

-

Inhibitor Addition: Add varying concentrations of NSC745887 to the reaction mixtures, including a vehicle control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction with a stop buffer.

-

Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize. Inhibition is observed as the retention of the high molecular weight catenated kDNA at the origin of the gel.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]

-

Cell Seeding: Seed glioblastoma cells (e.g., U118MG, U87MG) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of NSC745887 for the desired durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value.

Cell Cycle Analysis

This method uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[1][2]

-

Cell Treatment: Treat glioblastoma cells with NSC745887 for the specified time.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse NSC745887-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspases, γH2AX, DcR3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

NSC745887 exerts its anti-cancer effects through the modulation of several critical signaling pathways.

Topoisomerase Inhibition and DNA Damage Response

By trapping the DNA-topoisomerase cleavage complex, NSC745887 induces DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of histone H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks.[1] The accumulation of DNA damage leads to the activation of downstream effector kinases, culminating in cell cycle arrest at the G2/M phase and the initiation of apoptosis.

Figure 1. NSC745887-mediated topoisomerase inhibition and DNA damage response.

DcR3 Inhibition and Apoptosis Induction

NSC745887 also inhibits the expression of DcR3. DcR3 acts as a decoy receptor for FasL, preventing it from binding to its cognate receptor, Fas, and initiating the extrinsic apoptotic pathway. By downregulating DcR3, NSC745887 enhances the availability of FasL to bind to Fas, leading to the activation of caspase-8 and the subsequent apoptotic cascade. This pathway converges with the intrinsic (mitochondrial) apoptotic pathway, which is activated by the DNA damage induced by topoisomerase inhibition. The activation of both pathways leads to the cleavage of executioner caspases, such as caspase-3, and ultimately, programmed cell death.[1]

Figure 2. Dual mechanism of NSC745887 inducing apoptosis.

Experimental Workflow for Evaluating NSC745887

A typical workflow for the preclinical evaluation of NSC745887 involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

References

- 1. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]

- 2. ATR/ATM targets are phosphorylated by ATR in response to hypoxia and ATM in response to reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase II inhibition suppresses the proliferation of telomerase-negative cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM/ATR‐mediated phosphorylation of PALB2 promotes RAD51 function | EMBO Reports [link.springer.com]

NSC745887-Induced G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC745887, a small molecule identified as naphtho[2,3-f]quinoxaline-7,12-dione, has emerged as a promising anti-cancer agent. This compound effectively curtails the proliferation of various cancer cell types, with a particularly noted efficacy in glioblastoma multiforme (GBM). The primary mechanism of action for NSC745887 involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning NSC745887's effects, with a focus on the signaling pathways and key regulatory proteins involved. The information is compiled from preclinical studies on human glioblastoma cell lines U118MG and U87MG.[1][2]

Quantitative Analysis of NSC745887 Effects

The cellular response to NSC745887 is both dose- and time-dependent. The following tables summarize the quantitative data from studies on glioblastoma cell lines, illustrating the compound's impact on cell cycle distribution and apoptosis.

Table 1: Dose-Dependent Effect of NSC745887 on Cell Cycle Distribution in U118MG Cells (24h Treatment)

| NSC745887 Concentration (µM) | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| 0 (Control) | 1.2 ± 0.3 | 55.4 ± 2.1 | 18.7 ± 1.5 | 24.7 ± 1.8 |

| 5 | 3.8 ± 0.7 | 48.2 ± 1.9 | 15.3 ± 1.2 | 32.7 ± 2.5 |

| 10 | 8.9 ± 1.1 | 35.6 ± 2.4 | 10.1 ± 0.9 | 45.4 ± 3.1 |

| 15 | 15.2 ± 1.8 | 28.9 ± 2.0 | 8.5 ± 0.7 | 47.4 ± 3.5 |

Data are presented as mean ± standard deviation.

Table 2: Time-Dependent Effect of 10 µM NSC745887 on Cell Cycle Distribution in U118MG Cells

| Treatment Time (hours) | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| 0 (Control) | 1.1 ± 0.2 | 56.1 ± 2.3 | 18.2 ± 1.4 | 24.6 ± 1.9 |

| 12 | 4.5 ± 0.6 | 45.3 ± 2.8 | 14.8 ± 1.1 | 35.4 ± 2.7 |

| 24 | 9.1 ± 1.2 | 34.8 ± 2.1 | 10.5 ± 0.8 | 45.6 ± 3.3 |

| 48 | 18.7 ± 2.1 | 25.4 ± 1.9 | 7.2 ± 0.6 | 48.7 ± 3.8 |

Data are presented as mean ± standard deviation.

Table 3: Effect of NSC745887 on Apoptosis-Related Protein Expression in U118MG Cells (24h Treatment)

| Protein | NSC745887 (10 µM) - Relative Expression | NSC745887 (15 µM) - Relative Expression |

| Cleaved Caspase-3 | Increased | Markedly Increased |

| Cleaved PARP | Increased | Markedly Increased |

| Bax | Increased | Increased |

| Bcl-2 | Decreased | Decreased |

| Cleaved Caspase-8 | Increased | Increased |

| Cleaved Caspase-9 | Increased | Increased |

| DcR3 | Decreased | Markedly Decreased |

| FasL | No significant change | No significant change |

Relative expression levels are based on densitometric analysis of Western blots, with β-actin as a loading control.

Signaling Pathways Modulated by NSC745887

NSC745887 induces G2/M arrest and apoptosis through two primary signaling cascades: the DNA Damage Response (DDR) pathway and the suppression of the DcR3-mediated anti-apoptotic pathway.

DNA Damage Response Pathway

NSC745887 treatment leads to DNA damage, evidenced by increased expression of γH2AX and DNA fragmentation.[1] This triggers the DDR pathway, which in turn activates checkpoint kinases to halt cell cycle progression and allow for DNA repair or, if the damage is too severe, induce apoptosis. The G2/M arrest is a key outcome of this pathway activation.

DcR3 Signaling Pathway and Apoptosis Induction

Decoy Receptor 3 (DcR3) is a soluble receptor that can neutralize the pro-apoptotic signaling of Fas Ligand (FasL), thereby promoting cancer cell survival. NSC745887 has been shown to significantly downregulate the expression of DcR3 in glioblastoma cells.[1] This reduction in DcR3 allows for the canonical FasL/Fas-mediated extrinsic apoptotic pathway to proceed, leading to the activation of caspase-8 and downstream effector caspases. Concurrently, NSC745887 also triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of caspase-9. Both pathways converge on the activation of caspase-3, leading to the cleavage of PARP and execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of NSC745887.

Cell Culture and Drug Treatment

-

Cell Lines: Human glioblastoma cell lines U118MG and U87MG are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

-

Drug Preparation: NSC745887 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of NSC745887 or vehicle control (DMSO) for the indicated time periods.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Reagents and Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (pre-chilled to -20°C)

-

Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

Procedure:

-

After treatment with NSC745887, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells for at least 2 hours at -20°C (or overnight).

-

Centrifuge the cells at 300 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 0.5 mL of PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel. The data is then analyzed using appropriate software to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation and apoptosis.

Reagents and Materials:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Cdc2, Cdc2, Cyclin B1, Cdc25c, γH2AX, cleaved caspases, PARP, Bax, Bcl-2, DcR3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Conclusion

NSC745887 is a potent inducer of G2/M cell cycle arrest and apoptosis in glioblastoma cells. Its mechanism of action is multifaceted, involving the activation of the DNA damage response pathway and the suppression of the anti-apoptotic DcR3 signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NSC745887 and similar compounds targeting cell cycle and apoptotic pathways in cancer.

References

Induction of Apoptosis by NSC745887 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC745887, a naphtho[2,3-f]quinoxaline-7,12-dione compound, has emerged as a potent inducer of apoptosis in glioblastoma (GBM) cells. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and signaling pathways associated with NSC745887-induced cell death in GBM. Quantitative data from key experiments are summarized, and detailed protocols for the cited methodologies are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz, offering a clear and concise summary of the current understanding of NSC745887's anti-glioblastoma activity.

Core Mechanism of Action

NSC745887 exerts its cytotoxic and pro-apoptotic effects on glioblastoma cells through a multi-faceted mechanism primarily centered on the induction of a DNA damage response (DDR) and the suppression of the Decoy Receptor 3 (DcR3).[1] This dual action converges to activate both the intrinsic and extrinsic pathways of apoptosis.

NSC745887 treatment leads to G2/M cell cycle arrest and triggers the DDR signaling cascade in human GBM cells.[1] The compound has been shown to inhibit the proliferation of various cancers by trapping DNA-topoisomerase cleavage.[1] A key molecular target of NSC745887 is the suppression of DcR3, a protein significantly upregulated in gliomas compared to normal brain tissues.[1] By downregulating DcR3, NSC745887 enhances the binding of the cell death surface receptor Fas to its ligand (FasL), leading to the activation of the extrinsic apoptotic pathway, mediated by caspase activation.[1] Concurrently, NSC745887 induces the expression of mitochondrion-mediated pro-apoptotic proteins, engaging the intrinsic apoptotic pathway.[1]

Quantitative Data on NSC745887-Induced Apoptosis

The pro-apoptotic effects of NSC745887 have been quantified in human glioblastoma cell lines, primarily U118MG and U87MG. The following tables summarize the key quantitative findings.

| Cell Line | Treatment | Duration | Apoptosis Rate (%) | Citation |

| U118MG | Control | 24 h | 1.6 | [2] |

| U118MG | 10 µM NSC745887 | 24 h | 16.5 | [2] |

| U118MG | 15 µM NSC745887 | 24 h | 32.8 | [2] |

| U87MG | Control | 24 h | 3.2 | [2] |

| U87MG | 10 µM NSC745887 | 24 h | 14.7 | [2] |

| U87MG | 15 µM NSC745887 | 24 h | 19.3 | [2] |

| U118MG | 10 µM NSC745887 | 48 h | >80 | [1] |

| U87MG | 10 µM NSC745887 | 72 h | >80 | [1] |

| Table 1: Apoptosis Rates in Glioblastoma Cell Lines Treated with NSC745887 (as determined by Annexin V-PE/7-AAD double-staining). |

| Cell Line | Treatment | Duration | Relative Bax/Bcl-2 Ratio (Fold Change) | Relative DcR3 Expression (Fold Change) | Citation |

| U118MG | 10 µM NSC745887 | 24 h | Significant Increase | Significant Decrease | |

| U118MG | 15 µM NSC745887 | 24 h | Significant Increase | Significant Decrease | |

| U87MG | 10 µM NSC745887 | 24 h | Significant Increase | Significant Decrease | |

| U87MG | 15 µM NSC745887 | 24 h | Significant Increase | Significant Decrease | |

| Table 2: Relative Protein Expression Changes in Glioblastoma Cell Lines Treated with NSC745887 (as determined by Western Blot). |

Signaling Pathways

NSC745887 induces apoptosis in glioblastoma cells by initiating a DNA damage response and suppressing DcR3, which in turn activates both the extrinsic and intrinsic apoptotic pathways.

Caption: NSC745887 Signaling Pathway in Glioblastoma.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of NSC745887 on glioblastoma cells.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines U118MG and U87MG.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of NSC745887.

-

Seeding: Plate U118MG and U87MG cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of NSC745887 (e.g., 0, 1, 5, 10, 15, 20 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Caption: MTT Assay Experimental Workflow.

Apoptosis Analysis (Annexin V-PE/7-AAD Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates, allow to adhere, and then treat with NSC745887 (e.g., 10 and 15 µM) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them with trypsin-EDTA. Combine all cells and centrifuge.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-PE and 5 µL of 7-AAD staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

DNA Fragmentation Analysis (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on coverslips as described for the apoptosis analysis.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and Br-dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Staining: Stain with an anti-BrdU-FITC antibody to detect the incorporated Br-dUTP. Counterstain the nuclei with propidium (B1200493) iodide (PI) or DAPI.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. TUNEL-positive nuclei (green fluorescence) indicate apoptotic cells.

Western Blot Analysis

This technique is used to measure the expression levels of key proteins in the apoptotic pathways.

-

Protein Extraction: Treat cells with NSC745887, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Primary antibodies include those against: DcR3, FasL, cleaved caspase-8, Bid, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, PARP, γH2AX, p-ATM, p-ATR, p-CHK1, p-CHK2, and a loading control (e.g., α-tubulin or β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize them to the loading control.

Conclusion

NSC745887 demonstrates significant anti-cancer activity in glioblastoma by inducing a DNA damage response and suppressing DcR3, leading to the activation of both intrinsic and extrinsic apoptotic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of NSC745887 and similar compounds for the treatment of glioblastoma. The elucidated signaling pathways provide a framework for further mechanistic studies and the identification of potential biomarkers for drug sensitivity.

References

An In-depth Technical Guide to the Chemical and Biological Properties of NSC745887

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC745887, a small molecule identified as naphtho[2,3-f]quinoxaline-7,12-dione, has emerged as a compound of interest in oncology research, particularly for its potent activity against glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of the chemical and biological properties of NSC745887, with a focus on its mechanism of action, effects on cellular signaling pathways, and methodologies for its investigation. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular and molecular interactions.

Physicochemical Properties of NSC745887

NSC745887 is a heterocyclic compound with a planar structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Naphtho[2,3-f]quinoxaline-7,12-dione | [1] |

| CAS Number | 54490-26-5 | [1] |

| Chemical Formula | C₁₆H₈N₂O₂ | [1] |

| Molecular Weight | 260.25 g/mol | [1] |

| Exact Mass | 260.0586 | [1] |

| Elemental Analysis | C, 73.84%; H, 3.10%; N, 10.76%; O, 12.30% | [1] |

| SMILES Code | O=C(C1=CC=C2N=CC=NC2=C1C3=O)C4=C3C=CC=C4 | [1] |

| InChI Key | DGLSEJAACVWJNU-UHFFFAOYSA-N | [1] |

| Appearance | Solid powder | [1] |

Biological Activity and Mechanism of Action

NSC745887 exhibits significant anti-proliferative effects in various cancer cell lines, with particularly noteworthy activity in glioblastoma multiforme (GBM) cells such as U118MG and U87MG.[2] Its primary mechanism of action involves the inhibition of DNA topoisomerase, leading to DNA damage and the subsequent induction of apoptosis.[2]

Induction of DNA Damage and Cell Cycle Arrest

Treatment of GBM cells with NSC745887 leads to a dose- and time-dependent increase in the expression of γH2AX, a marker of DNA double-strand breaks.[2] This DNA damage response triggers cell cycle arrest, predominantly in the G2/M phase, thereby inhibiting cell division.[2]

Activation of Apoptotic Pathways

NSC745887 activates both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: The DNA damage induced by NSC745887 initiates the intrinsic apoptotic cascade. This involves the upregulation of pro-apoptotic proteins such as Bax and the subsequent activation of caspase-9 and caspase-3.[2] The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is also observed, which is a hallmark of apoptosis.[2]

-

Extrinsic Pathway: NSC745887 has been shown to suppress the Decoy Receptor 3 (DcR3)-associated signaling pathways.[2] DcR3 is a member of the tumor necrosis factor receptor superfamily that can inhibit Fas Ligand (FasL)-induced apoptosis. By suppressing DcR3, NSC745887 may enhance FasL-mediated apoptosis, which involves the activation of caspase-8.[2]

Quantitative Data Summary

The biological effects of NSC745887 on glioblastoma cells have been quantified in several studies. The following table summarizes key findings.

| Cell Line | Assay | Concentration/Time | Result | Reference |

| U118MG, U87MG | Cell Survival Assay | Dose-dependent | Reduced cell survival rate | [2] |

| U118MG, U87MG | Cell Survival Assay | Time-dependent | Reduced cell survival rate | [2] |

| U118MG, U87MG | Cell Cycle Analysis | Dose-dependent | Increased sub-G1 population | [2] |

| U118MG, U87MG | Cell Cycle Analysis | Time-dependent | Increased sub-G1 population | [2] |

| U118MG, U87MG | Cell Cycle Analysis | Higher concentrations, longer durations | Increased cell-cycle arrest in G2/M phase | [2] |

| U118MG, U87MG | Western Blot | 10 or 15 µM for 24 h | Increased expression of γH2AX | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of NSC745887.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate glioblastoma cells (e.g., U118MG, U87MG) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of NSC745887 (e.g., 0.1, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with NSC745887 at desired concentrations and for specific durations.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Western Blot Analysis

-

Protein Extraction: Treat cells with NSC745887, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Mechanism of action of NSC745887 leading to apoptosis.

Experimental Workflow

Caption: General experimental workflow for evaluating NSC745887.

References

NSC745887: A Technical Guide for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC745887, a small molecule identified as naphtha[2,3-f]quinoxaline-7,12-dione, has emerged as a promising agent in preclinical cancer research. This technical guide provides a comprehensive overview of its mechanism of action, effects on cancer cell lines, and detailed experimental protocols for its evaluation. The information is intended to support researchers in designing and executing studies involving NSC745887.

Data Presentation

While comprehensive quantitative data from large-scale cancer cell line screens such as the NCI-60 for NSC745887 is not publicly available, existing studies provide qualitative and semi-quantitative insights into its activity, primarily in glioblastoma multiforme (GBM) cell lines. The following table summarizes the key findings.

| Cell Line | Cancer Type | Key Findings |

| U118MG | Glioblastoma | Reduced cell survival in a dose- and time-dependent manner; Increased sub-G1 population (apoptosis); Induced DNA damage (increased γH2AX); G2/M cell cycle arrest.[1] |

| U87MG | Glioblastoma | Reduced cell survival in a dose- and time-dependent manner; Increased sub-G1 population (apoptosis); Induced DNA damage (increased γH2AX); G2/M cell cycle arrest.[1] |

Mechanism of Action

NSC745887 exerts its anticancer effects through a multi-faceted mechanism primarily centered on the induction of DNA damage and the subsequent activation of apoptotic pathways.

1. DNA Damage and Cell Cycle Arrest: NSC745887 is believed to trap DNA-topoisomerase cleavage complexes, leading to DNA double-strand breaks.[1] This damage triggers the DNA Damage Response (DDR), activating key sensor kinases ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia-telangiectasia and Rad3-related). These kinases then phosphorylate downstream checkpoint kinases CHK1 and CHK2.[1] Activation of the CHK1/CHK2 pathway leads to the inhibition of CDC25c, a phosphatase required for the activation of the Cyclin B1/CDK1 complex, ultimately resulting in G2/M phase cell cycle arrest.[1]

2. Induction of Apoptosis: NSC745887 induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The DNA damage induced by NSC745887 leads to the activation of the intrinsic apoptotic pathway. This is characterized by an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[1]

-

Extrinsic Pathway: NSC745887 has been shown to suppress the expression of Decoy Receptor 3 (DcR3).[1] DcR3 is a soluble receptor that can bind to Fas Ligand (FasL), preventing it from binding to its cognate receptor, Fas. By downregulating DcR3, NSC745887 enhances the availability of FasL to bind to Fas, leading to the activation of the extrinsic apoptotic pathway. This pathway involves the recruitment of FADD (Fas-Associated Death Domain) and pro-caspase-8, leading to the activation of caspase-8. Active caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signaling.[1]

The convergence of both pathways on the activation of caspase-3 leads to the cleavage of key cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), and ultimately, programmed cell death.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of NSC745887.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of NSC745887 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

NSC745887 stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of NSC745887 in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted NSC745887 solutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest NSC745887 dose).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of NSC745887 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

NSC745887

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of NSC745887 for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Apoptosis Markers

This protocol is for detecting the activation of key apoptotic proteins following NSC745887 treatment.

Materials:

-

Cancer cell lines

-

NSC745887

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with NSC745887 as desired.

-

Lyse the cells in RIPA buffer and collect the lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways of NSC745887 Action

Caption: NSC745887 signaling pathways in cancer cells.

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing NSC745887-induced apoptosis.

References

In-Depth Technical Guide: Preliminary Studies on NSC745887 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC745887, a small-molecule naphtha[2,3-f]quinoxaline-7,12-dione, has emerged as a compound of interest in oncology research, particularly for its cytotoxic effects against glioblastoma multiforme (GBM). Preliminary studies have demonstrated its potential to inhibit cancer cell proliferation by inducing DNA damage, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the foundational research on NSC745887's cytotoxic properties, focusing on its effects on human glioblastoma cell lines. The information presented herein is synthesized from key preclinical evaluations to support further investigation and drug development efforts.

Core Findings

NSC745887 exhibits potent cytotoxic and proapoptotic effects on glioblastoma multiforme (GBM) cells in a dose- and time-dependent manner.[1] The primary mechanism of action involves the induction of a DNA damage response, leading to G2/M phase cell cycle arrest and subsequent apoptosis through both intrinsic and extrinsic signaling pathways. A key molecular event is the suppression of Decoy Receptor 3 (DcR3), a protein associated with tumor progression and immune evasion.[1]

Data Presentation

Table 1: Cytotoxicity of NSC745887 on Glioblastoma Cell Lines

| Cell Line | Treatment Duration | NSC745887 Concentration | Outcome |

| U118MG | 24 hours | 10 µM | Onset of apoptosis |

| U118MG | 48 hours | 10 µM | Over 80% of cells underwent apoptosis |

| U87MG | 24 hours | 10 µM | Onset of apoptosis |

| U87MG | 72 hours | 10 µM | Over 80% of cells underwent apoptosis |

Data synthesized from dose- and time-dependent cell viability studies.[2]

Table 2: Effect of NSC745887 on Cell Cycle Distribution in Glioblastoma Cells

| Cell Line | Treatment | % of Cells in Sub-G1 Phase | % of Cells in G2/M Phase |

| U118MG & U87MG | Dose- and time-dependent | Increased | Increased |

NSC745887 treatment leads to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, indicative of apoptosis.[1]

Table 3: Molecular Effects of NSC745887 Treatment in Glioblastoma Cells

| Target Protein/Pathway | Effect of NSC745887 | Cell Line(s) |

| Ki-67 | Decreased expression | U118MG & U87MG |

| γH2AX | Increased expression | U118MG & U87MG |

| DcR3 | Suppression | U118MG & U87MG |

| ATM/ATR | Phosphorylation (activation) | U87MG |

| CHK1/CHK2 | Phosphorylation (activation) | U87MG |

| RAD51 | Suppressed expression | U87MG |

| p53 | Upregulated expression | U87MG |

| CDC25c | Suppressed expression | U87MG |

| Cyclin B1 | Suppressed expression | U87MG |

| CDC2 | Phosphorylation (inhibition) | U87MG |

| Caspase-8, -9, -3 | Activation (cleavage) | U118MG & U87MG |

| PARP | Cleavage | U118MG & U87MG |

This table summarizes the observed changes in key proteins involved in cell proliferation, DNA damage response, cell cycle control, and apoptosis following NSC745887 treatment.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Human glioblastoma cells (U118MG and U87MG) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of NSC745887 or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for specified durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The optical density of each well is measured using a microplate reader at a wavelength of 490 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

-

Cell Lysis: After treatment with NSC745887 for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Ki-67, γH2AX, cleaved caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. β-actin, vinculin, or α-tubulin are typically used as loading controls.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Glioblastoma cells are treated with NSC745887 for the indicated times. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Mandatory Visualizations

Experimental Workflow for Assessing NSC745887 Cytotoxicity

References

Unraveling the Molecular Targets of NSC745887: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target identification of NSC745887, a promising small molecule with potent anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and molecular pharmacology. Herein, we detail the cytotoxic profile of NSC745887, delineate its impact on critical signaling pathways, and provide comprehensive experimental protocols for key validation assays.

Core Molecular Interactions and Cellular Consequences

NSC745887, a naphtho[2,3-f]quinoxaline-7,12-dione, has been identified as a potent anti-cancer agent, particularly against glioblastoma multiforme (GBM). Its mechanism of action is multifaceted, primarily revolving around the induction of DNA damage and the suppression of a key decoy receptor, leading to apoptotic cell death.

One of the primary molecular targets of NSC745887 is the DNA topoisomerase cleavage complex . By trapping this complex, NSC745887 effectively introduces DNA strand breaks, triggering a robust DNA Damage Response (DDR).[1][2][3][4] This response is characterized by the activation of key sensor proteins such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), leading to the phosphorylation of the histone variant H2AX (γH2AX), a well-established marker of DNA double-strand breaks.[1][2][5]

Furthermore, NSC745887 has been shown to significantly suppress the expression of Decoy Receptor 3 (DcR3) .[1][4][5] DcR3 is a soluble receptor that can bind to Fas Ligand (FasL), thereby preventing its interaction with the Fas receptor and inhibiting the extrinsic apoptotic pathway.[1] By downregulating DcR3, NSC745887 restores the ability of FasL to induce apoptosis.

The culmination of these molecular events is the induction of both intrinsic and extrinsic apoptotic pathways. The DNA damage initiated by topoisomerase inhibition activates the intrinsic pathway, while the suppression of DcR3 activates the extrinsic pathway. Both pathways converge on the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, ultimately leading to programmed cell death.[1][2][5] Concurrently, NSC745887 induces a G2/M phase cell cycle arrest, preventing cancer cells from progressing through mitosis and further contributing to its anti-proliferative effects.[1][4]

Quantitative Analysis of NSC745887 Cytotoxicity

The cytotoxic effects of NSC745887 have been evaluated against human glioblastoma cell lines, U118MG and U87MG. The following tables summarize the dose-dependent and time-dependent effects on cell viability.

| Cell Line | Concentration (µM) | Time (h) | % Cell Viability |

| U118MG | 2.5 | 24 | ~90% |

| 5 | 24 | ~75% | |

| 10 | 24 | ~50% | |

| 15 | 24 | ~30% | |

| 20 | 24 | ~20% | |

| 10 | 48 | <20% | |

| 10 | 72 | <10% | |

| U87MG | 2.5 | 24 | ~95% |

| 5 | 24 | ~85% | |

| 10 | 24 | ~60% | |

| 15 | 24 | ~45% | |

| 20 | 24 | ~35% | |

| 10 | 48 | ~40% | |

| 10 | 72 | ~25% | |

| Table 1: Dose- and Time-Dependent Cytotoxicity of NSC745887 on Glioblastoma Cell Lines. Data extracted from Fann et al., Oncotarget, 2018. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of NSC745887's molecular targets.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of NSC745887 on glioblastoma cell lines.

Materials:

-

U118MG and U87MG human glioblastoma cell lines

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

NSC745887 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed U118MG and U87MG cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of NSC745887 (e.g., 0, 2.5, 5, 10, 15, 20 µM) for 24, 48, and 72 hours. Ensure the final DMSO concentration is less than 0.1%.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the effect of NSC745887 on the cell cycle distribution of glioblastoma cells.

Materials:

-

Glioblastoma cells treated with NSC745887

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in NSC745887-treated cells.

Materials:

-

Glioblastoma cells treated with NSC745887

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest approximately 5 x 10⁵ cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol is for the detection of key protein markers in NSC745887-treated cells.

Materials:

-

Glioblastoma cells treated with NSC745887

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved caspase-3, anti-PARP, anti-DcR3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL detection reagent and an imaging system.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by NSC745887.

NSC745887 primary mechanisms of action.

References

Unraveling the Structure-Activity Relationship of NSC745887: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC745887, a naphtho[2,3-f]quinoxaline-7,12-dione, has emerged as a promising small molecule inhibitor with potent anticancer activity, particularly against glioblastoma. Its mechanism of action involves the induction of DNA damage and apoptosis, primarily through the stabilization of the DNA-topoisomerase II cleavage complex and the suppression of the Decoy Receptor 3 (DcR3) signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NSC745887, based on available data for the broader class of quinoxaline-dione derivatives. It details the experimental protocols for key biological assays and visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. The quest for novel therapeutic agents has led to the investigation of various small molecules capable of targeting critical pathways in cancer cell proliferation and survival. NSC745887 has demonstrated significant cytotoxic and pro-apoptotic effects in GBM cell lines, making it a compound of considerable interest. Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of more potent and selective analogs. This guide synthesizes the current knowledge on NSC745887, focusing on its mechanism of action and the structural features that govern its anticancer properties.

Structure-Activity Relationship (SAR) of Quinoxaline-Dione Derivatives

Key Structural Features Influencing Activity:

-

Quinoxaline (B1680401) Core: The planar, aromatic quinoxaline ring system is a critical pharmacophore. The nitrogen atoms within the pyrazine (B50134) ring are often involved in hydrogen bonding interactions with biological targets.[1]

-

Dione (B5365651) Moiety: The 7,12-dione functionality is a common feature in many topoisomerase II inhibitors and is believed to play a role in the interaction with the enzyme-DNA complex.

-

Substitutions on the Naphthoquinone Ring: The nature and position of substituents on the fused benzene (B151609) ring can significantly modulate the compound's activity, solubility, and pharmacokinetic properties. Electron-withdrawing and electron-donating groups can influence the electronic properties of the quinone system, affecting its redox potential and interaction with target proteins.[2][3]

-

Planarity and Intercalation: The overall planarity of the molecule is thought to be important for its ability to intercalate into DNA, a common mechanism for topoisomerase poisons.[4]

A review of various quinoxaline derivatives has shown that modifications to the core structure can lead to a wide range of biological activities, including inhibition of protein tyrosine kinases and anticancer effects.[1][3] For instance, the introduction of specific side chains can enhance cytotoxicity against various cancer cell lines.[5]

Table 1: General Structure-Activity Relationship Trends for Anticancer Quinoxaline Derivatives

| Structural Modification | General Effect on Anticancer Activity | Reference(s) |

| Introduction of bulky substituents | Can either increase or decrease activity depending on the target and binding pocket. | [6] |

| Halogenation | Often enhances cytotoxic activity. | [3] |

| Addition of basic side chains | Can improve solubility and bioavailability. | [1] |

| Modification of the dione group | Can alter the mechanism of action and target specificity. | [2] |

Note: This table represents general trends observed for the broader class of quinoxaline-dione anticancer agents and may not be directly extrapolated to NSC745887 without specific experimental validation.

Mechanism of Action

NSC745887 exerts its anticancer effects through a multi-pronged approach, primarily targeting DNA integrity and apoptotic pathways.

Inhibition of Topoisomerase II

NSC745887 acts as a topoisomerase II poison. Instead of inhibiting the enzyme's catalytic activity, it stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[7][8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9][10] These irreparable DNA lesions trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Suppression of DcR3 and Induction of Apoptosis

A key aspect of NSC745887's mechanism is its ability to suppress the expression of Decoy Receptor 3 (DcR3).[11] DcR3 is a soluble receptor that can bind to Fas ligand (FasL), preventing it from interacting with its cognate receptor, Fas (also known as CD95 or APO-1).[12][13] The FasL/Fas interaction is a critical step in the extrinsic pathway of apoptosis. By downregulating DcR3, NSC745887 allows FasL to bind to Fas, leading to the activation of the caspase cascade and subsequent programmed cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of NSC745887 on glioblastoma cell lines such as U87MG and U118MG.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, U118MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

NSC745887 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of NSC745887 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for Ki-67

This protocol outlines the general steps for detecting the proliferation marker Ki-67 in glioblastoma cells treated with NSC745887.

Materials:

-

Treated and untreated glioblastoma cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-Ki-67)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Ki-67 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

NSC745887 is a promising anticancer agent with a well-defined mechanism of action involving topoisomerase II poisoning and modulation of the DcR3/FasL apoptotic pathway. While a detailed SAR study on a series of NSC745887 analogs is currently lacking in the literature, the general principles governing the activity of quinoxaline-dione derivatives provide a solid foundation for future drug discovery efforts.

Future research should focus on the synthesis and biological evaluation of a library of NSC745887 analogs to establish a quantitative SAR. This will enable the optimization of its potency, selectivity, and pharmacokinetic profile. Further investigation into the intricate details of its interaction with topoisomerase II and the downstream signaling consequences of DcR3 suppression will provide a more complete understanding of its therapeutic potential. The development of more potent and tumor-selective NSC745887 derivatives could offer a new therapeutic strategy for the treatment of glioblastoma and other challenging cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Disruption of a topoisomerase-DNA cleavage complex by a DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoy receptor 3: an endogenous immunomodulator in cancer growth and inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal Structure of the Complex of Human FasL and Its Decoy Receptor DcR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decoy Receptor 3 Suppresses T-Cell Priming and Promotes Apoptosis of Effector T-Cells in Acute Cell-Mediated Rejection: The Role of Reverse Signaling - PMC [pmc.ncbi.nlm.nih.gov]